molecular formula C15H19N3O3 B2999098 1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine CAS No. 1465336-47-3

1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine

Cat. No.: B2999098
CAS No.: 1465336-47-3
M. Wt: 289.335
InChI Key: LMBCNNKCFAJELW-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine is a piperazine derivative characterized by two distinct substituents:

  • A 4-nitrophenoxyethyl group attached to the piperazine nitrogen. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity .
  • A prop-2-ynyl (propargyl) group on the adjacent nitrogen, which contributes a rigid, linear geometry due to the carbon-carbon triple bond. This group may enhance metabolic stability or serve as a reactive handle for further functionalization .

Its synthesis likely involves N-alkylation of piperazine with a 4-nitrophenoxy ethyl halide and propargyl bromide, similar to methods described for related compounds .

Properties

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-7-16-8-10-17(11-9-16)12-13-21-15-5-3-14(4-6-15)18(19)20/h1,3-6H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBCNNKCFAJELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares 1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine with piperazine derivatives from the evidence:

Compound Name Substituents on Piperazine Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-(4-nitrophenoxy)ethyl, prop-2-ynyl ~350 (estimated) Potential reactivity via nitro/propargyl groups
1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-cinnamylpiperazine Bis(4-fluorophenyl)methoxy, cinnamyl 520.6 Binds 5HT2A receptors; bulky substituents reduce membrane permeability
1-(2-(Benzhydryloxy)ethyl)-4-cinnamylpiperazine Diphenylmethoxy, cinnamyl 483.6 Similar to above but lacks fluorine; lower electronic effects
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine Ethyl, 2-fluoro-4-nitrophenyl 323.3 Fluorine enhances electron withdrawal; nitro at para position
1-[(E)-3-phenyl-2-propenyl]piperazine derivatives Propenyl (allyl) groups ~300–350 Reduced rigidity compared to propargyl; used in enzyme inhibition studies
N-[4-nitrophenyl]-N-methyl piperazine 4-nitrophenyl, methyl 237.3 Direct nitro-phenyl attachment; simpler structure

Electronic and Steric Effects

  • Nitro Group Positioning: The target compound’s nitro group is on a phenoxyethyl chain, creating a flexible spacer absent in derivatives like N-[4-nitrophenyl]-N-methyl piperazine, where nitro is directly attached to the piperazine . This spacer may reduce steric hindrance and alter binding interactions.
  • Propargyl vs.
  • Bulkier Substituents : Compounds with bis(4-fluorophenyl)methoxy or benzhydryloxy groups (e.g., ) exhibit higher molecular weights (~480–520 g/mol), likely reducing blood-brain barrier penetration compared to the target compound .

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